Boc-N-Me-Ser(tBu)-OH

Descripción general

Descripción

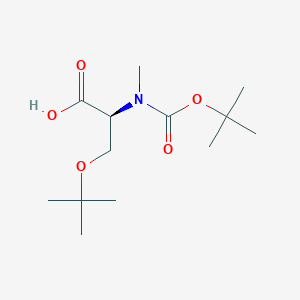

Boc-N-Me-Ser(tBu)-OH is a useful research compound. Its molecular formula is C13H25NO5 and its molecular weight is 275.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Boc-N-Me-Ser(tBu)-OH is primarily used as a building block for the synthesis of a wide range of organic compounds .

Mode of Action

As a chemical building block, this compound interacts with other compounds during synthesis to form more complex molecules. The exact nature of these interactions depends on the specific synthesis process and the other compounds involved .

Biochemical Pathways

Instead, it is used to synthesize other compounds that may have effects on various biochemical pathways .

Pharmacokinetics

The properties of the final compounds synthesized using this compound would be important to consider .

Result of Action

The effects observed would be due to the action of the final synthesized compounds .

Action Environment

The efficacy and stability of this compound as a synthetic intermediate can be influenced by various environmental factors during the synthesis process, such as temperature, pH, and the presence of other chemicals .

Actividad Biológica

Boc-N-Me-Ser(tBu)-OH, also known as Fmoc-N-methyl-O-tert-butyl-L-serine, is a derivative of serine that has garnered attention in the fields of peptide synthesis, drug development, and protein engineering. This article explores its biological activity, synthesis methods, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula: C₁₉H₃₁N₃O₅

- Molecular Weight: 359.46 g/mol

The compound features a tert-butyl group protecting the hydroxyl group of serine and a methyl group on the nitrogen atom, which enhances its stability and solubility in organic solvents.

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS). The process includes:

- Activation of Amino Acids: Fmoc protection is commonly used to activate amino acids for coupling.

- Coupling Reaction: The activated amino acid is coupled to a resin-bound peptide chain.

- Deprotection: The Fmoc group is removed using piperidine to expose the amine for further modifications.

Table 1: Summary of Synthesis Steps

| Step | Description |

|---|---|

| Activation | Use of Fmoc protection for amino acids |

| Coupling Reaction | Addition of activated amino acid to resin |

| Deprotection | Removal of Fmoc with piperidine |

Biological Activity

This compound exhibits several biological activities that make it valuable in research and therapeutic applications:

- Peptide Synthesis: It serves as a building block in the synthesis of peptides, allowing for selective modification without interference from other functional groups .

- Drug Development: This compound plays a crucial role in developing peptide-based therapeutics targeting specific biological pathways .

- Bioconjugation: It facilitates the attachment of biomolecules to surfaces or other molecules, essential for creating targeted drug delivery systems .

- Protein Engineering: Researchers use it to modify serine residues in proteins, enhancing their stability and activity for various biotechnological applications .

Case Study 1: Peptide Inhibitors

In a study focused on malaria parasite inhibitors, this compound was incorporated into peptide sequences to enhance potency. The N-methylation was found to improve binding affinity to target proteins, demonstrating its importance in drug design .

Case Study 2: Protein Stability Enhancement

Research indicated that modifying serine residues with this compound increased the thermal stability of proteins. This modification allowed for better folding and reduced aggregation under stress conditions, highlighting its utility in protein formulation .

Aplicaciones Científicas De Investigación

Chemical Applications

Peptide Synthesis

Boc-N-Me-Ser(tBu)-OH is primarily employed in solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of peptides on a solid support, facilitating the incorporation of various amino acids into peptide chains. The tert-butyl (tBu) group serves as a protecting group, which can be easily removed under mild conditions, thereby yielding the desired serine derivative for further reactions .

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Deprotection Conditions | Application |

|---|---|---|---|

| tBu | High | Mild Acid | SPPS |

| Trt | Moderate | Strong Acid | SPPS |

| Fmoc | Moderate | Base | SPPS |

Biological Applications

Protein Interaction Studies

In biological research, this compound is used to synthesize peptides that serve as probes for studying protein-protein interactions and enzyme-substrate interactions. The incorporation of N-methyl groups can enhance the binding affinity and specificity of peptides towards their targets .

Case Study: Peptide Inhibitor Development

A study optimized a peptide inhibitor for malaria parasites by systematically incorporating this compound into the peptide sequence. This modification improved the proteolytic stability and binding properties of the peptide, demonstrating the compound's utility in developing therapeutic agents against infectious diseases .

Medicinal Chemistry

Therapeutic Agent Development

this compound is investigated for its potential in synthesizing peptide-based drugs. The N-methylation enhances the metabolic stability of peptides, making them more suitable for therapeutic applications. Research indicates that peptides synthesized with this compound can act as inhibitors of various enzymes and receptors, thus holding promise for drug development .

Industrial Applications

Pharmaceutical Manufacturing

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of biologically active molecules. Its role as a building block in the production of peptide-based drugs underscores its importance in medicinal chemistry and drug discovery processes.

Análisis De Reacciones Químicas

Deprotection Reactions

Boc-Ser(tBu)-OH undergoes sequential deprotection to release functional groups for peptide elongation.

Key Reagents and Conditions:

Mechanistic Insights :

-

The Boc group is cleaved via acidolysis, where TFA protonates the carbamate nitrogen, leading to the release of CO₂ and tert-butanol .

-

The tBu ether undergoes acid-mediated hydrolysis, with steric hindrance from the tert-butyl group requiring stronger acidic conditions compared to Boc deprotection .

Example Protocol:

-

Activation : HATU (1.1 equiv) and HOAt (1.1 equiv) in DMF.

-

Base : DIPEA (2.2 equiv), 0°C → RT, 2–4 hours.

-

Yield : 85–92% for coupling with N-methylated amino acids (e.g., MeIle, MeLeu) .

Epimerization Risk :

-

Basic conditions (e.g., DIPEA) increase epimerization at the α-carbon. For example, coupling Fmoc-Ser(Me)-OH with MeIle under HATU/DIPEA resulted in 28% epimerization (diastereomer ratio: 72:28) .

-

Non-basic reagents like DIC/HOAt reduce epimerization to <5% under similar conditions .

Common Side Reactions:

Case Study :

-

During Boc removal, Tos-protected Arg residues caused Trp sulfonation in 15% of cases. Switching to Pmc protection reduced this to <2% .

Substitution Reactions

The hydroxyl group of serine can be modified post-deprotection:

| Reaction | Reagent | Product | Application |

|---|---|---|---|

| Methylation | CH₃I, Ag₂O | Ser(OMe) derivatives | Stabilize against hydrolysis |

| Sulfonation | SOCl₂, pyridine | Serine sulfonate esters | Intermediate for crosslinking |

Industrial Relevance :

Comparative Stability

Boc-Ser(tBu)-OH shows superior stability over alternatives:

| Compound | Stability in Basic Conditions | Epimerization Rate |

|---|---|---|

| Boc-Ser(tBu)-OH | High (Boc stable at pH 8) | 5–10% |

| Fmoc-Ser(tBu)-OH | Low (Fmoc cleaved by bases) | 15–20% |

Industrial-Scale Optimization

Large-scale synthesis employs:

Propiedades

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO5/c1-12(2,3)18-8-9(10(15)16)14(7)11(17)19-13(4,5)6/h9H,8H2,1-7H3,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPOAVQWBCAIGO-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.